3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid
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Overview
Description
3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropylamino group attached to a benzoyl moiety, which is further linked to a carbamoylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carbamoylamino Group: The carbamoylamino group is introduced by reacting the benzoyl intermediate with an appropriate amine, followed by carbamoylation using reagents like phosgene or carbonyldiimidazole.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the cyclopropylamino intermediate with 2-methylpropanoic acid under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or cyclopropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain proteases or kinases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-ethylpropanoic acid
- 3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-propylpropanoic acid
Uniqueness
3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, imparts rigidity to the molecule, influencing its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3-[[4-[(carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(15(21)22)9-19(13-6-7-13)14(20)12-4-2-11(3-5-12)8-18-16(17)23/h2-5,10,13H,6-9H2,1H3,(H,21,22)(H3,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDFAONAXZSKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)CNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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